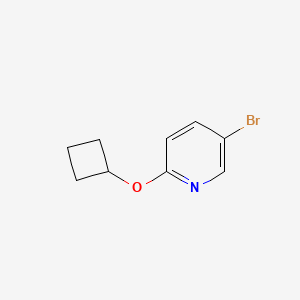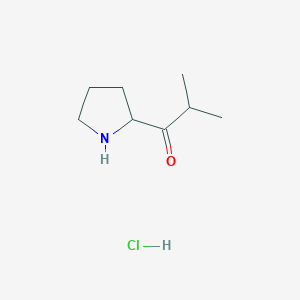
2-Methyl-1-pyrrolidin-2-ylpropan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride is a chemical compound with the CAS Number: 2247106-07-4 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride is1S/C8H15NO.ClH/c1-6(2)8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 177.67 .Aplicaciones Científicas De Investigación
Pharmacological Characterization
2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride, also known as PF-04455242, has been identified as a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KOR. It has shown selectivity for KORs in vivo and demonstrated potential in treating depression and addiction disorders. The compound exhibited antidepressant-like efficacy and attenuated behavioral effects of stress in various animal models. Its effects on plasma prolactin levels were also investigated as a translatable mechanism biomarker, showing promising results in aligning with in vivo binding and efficacy assays (Grimwood et al., 2011).
Photoreaction Studies
The compound has been involved in studies focusing on photoaddition reactions. For instance, the irradiation of certain pyrrolinium salts in the presence of α-hydroxyalkanoate anions led to the formation of 2-(hydroxyalkyl)pyrrolidine adducts. Mechanistic studies indicated that these reactions were induced by one-electron transfers from the carboxylato groups of alkanoates to the excited singlet state of the compound, followed by efficient decarboxylation (Kurauchi et al., 1986).
Crystallographic Characterization
Crystallographic characterization has been conducted on various cathinone hydrochlorides related to this compound, shedding light on their structural properties. These studies are crucial for understanding the chemical structure and for quick reactions from analytical laboratories in characterizing these compounds (Rojkiewicz et al., 2022).
Antimicrobial Activity and Docking Studies
The compound has been a subject of studies focusing on antimicrobial activity. It has been synthesized following green procedures and screened for biological activity. Docking studies have also been presented, which are essential in understanding the interaction of the compound with biological targets (Srivani et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-1-pyrrolidin-2-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2)8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGOATOOROIPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

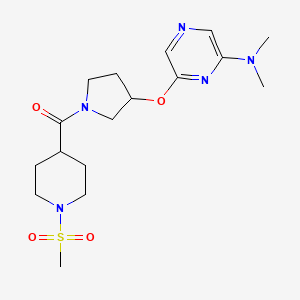
![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)
![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450009.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)
![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)
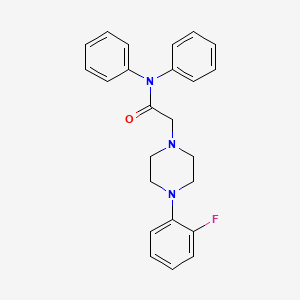
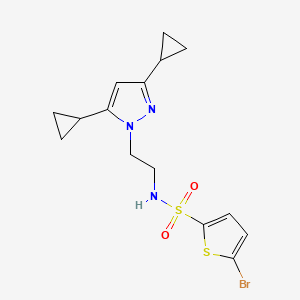
![1-{7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2450023.png)
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)
